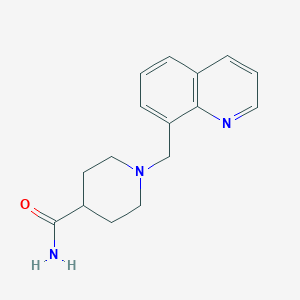![molecular formula C21H31N3O B7457560 N-[[1-(dimethylamino)cycloheptyl]methyl]-3-(1H-indol-3-yl)propanamide](/img/structure/B7457560.png)
N-[[1-(dimethylamino)cycloheptyl]methyl]-3-(1H-indol-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[1-(dimethylamino)cycloheptyl]methyl]-3-(1H-indol-3-yl)propanamide, also known as DMHP, is a synthetic compound that has been extensively studied for its potential use in scientific research. DMHP is a member of the indole-based synthetic cannabinoid family and is structurally similar to compounds found in the cannabis plant.
Mechanism of Action
N-[[1-(dimethylamino)cycloheptyl]methyl]-3-(1H-indol-3-yl)propanamide acts as a potent agonist at the CB1 and CB2 receptors in the brain, which are responsible for the psychoactive effects of cannabis. It has been shown to produce similar effects to those of THC, the main psychoactive component of cannabis. N-[[1-(dimethylamino)cycloheptyl]methyl]-3-(1H-indol-3-yl)propanamide binds to these receptors and activates them, leading to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the pleasurable effects of cannabis.
Biochemical and Physiological Effects:
N-[[1-(dimethylamino)cycloheptyl]methyl]-3-(1H-indol-3-yl)propanamide has been shown to produce a range of biochemical and physiological effects in animal studies. These include increased locomotor activity, decreased body temperature, and altered levels of neurotransmitters such as dopamine and serotonin. N-[[1-(dimethylamino)cycloheptyl]methyl]-3-(1H-indol-3-yl)propanamide has also been shown to produce analgesic effects in animal models, suggesting potential therapeutic uses for this compound.
Advantages and Limitations for Lab Experiments
N-[[1-(dimethylamino)cycloheptyl]methyl]-3-(1H-indol-3-yl)propanamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, allowing for consistent and reproducible results. N-[[1-(dimethylamino)cycloheptyl]methyl]-3-(1H-indol-3-yl)propanamide also has a high affinity for the CB1 and CB2 receptors, making it a useful tool for studying the effects of synthetic cannabinoids on the brain and behavior. However, N-[[1-(dimethylamino)cycloheptyl]methyl]-3-(1H-indol-3-yl)propanamide also has several limitations. It is a relatively new compound, and its long-term effects on the brain and behavior are not well understood. Additionally, N-[[1-(dimethylamino)cycloheptyl]methyl]-3-(1H-indol-3-yl)propanamide may have different effects in humans compared to animals, making it difficult to extrapolate results to humans.
Future Directions
There are several future directions for research on N-[[1-(dimethylamino)cycloheptyl]methyl]-3-(1H-indol-3-yl)propanamide. One area of interest is the potential therapeutic uses for this compound. N-[[1-(dimethylamino)cycloheptyl]methyl]-3-(1H-indol-3-yl)propanamide has been shown to produce analgesic effects in animal models, suggesting it may be useful for treating pain. Additionally, N-[[1-(dimethylamino)cycloheptyl]methyl]-3-(1H-indol-3-yl)propanamide has been shown to have anti-inflammatory effects, making it a potential candidate for treating inflammatory conditions such as arthritis. Another area of interest is the long-term effects of N-[[1-(dimethylamino)cycloheptyl]methyl]-3-(1H-indol-3-yl)propanamide on the brain and behavior. More research is needed to understand the potential risks and benefits of using synthetic cannabinoids such as N-[[1-(dimethylamino)cycloheptyl]methyl]-3-(1H-indol-3-yl)propanamide. Overall, N-[[1-(dimethylamino)cycloheptyl]methyl]-3-(1H-indol-3-yl)propanamide has the potential to be a useful tool for studying the effects of synthetic cannabinoids on the brain and behavior, as well as a potential therapeutic agent for treating pain and inflammation.
Synthesis Methods
N-[[1-(dimethylamino)cycloheptyl]methyl]-3-(1H-indol-3-yl)propanamide can be synthesized using a multistep process that involves the reaction of 1-(dimethylamino)cycloheptene with indole-3-carboxaldehyde followed by reduction and acylation. The final product is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol.
Scientific Research Applications
N-[[1-(dimethylamino)cycloheptyl]methyl]-3-(1H-indol-3-yl)propanamide has been used in various scientific research studies due to its structural similarity to compounds found in the cannabis plant. It has been shown to have high affinity for the CB1 and CB2 receptors in the brain, which are responsible for the psychoactive effects of cannabis. N-[[1-(dimethylamino)cycloheptyl]methyl]-3-(1H-indol-3-yl)propanamide has been used to study the effects of synthetic cannabinoids on the brain and behavior, as well as to investigate potential therapeutic uses for these compounds.
properties
IUPAC Name |
N-[[1-(dimethylamino)cycloheptyl]methyl]-3-(1H-indol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O/c1-24(2)21(13-7-3-4-8-14-21)16-23-20(25)12-11-17-15-22-19-10-6-5-9-18(17)19/h5-6,9-10,15,22H,3-4,7-8,11-14,16H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSMVKDDERDFVLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCCCCC1)CNC(=O)CCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[1-(dimethylamino)cycloheptyl]methyl]-3-(1H-indol-3-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-(2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7457483.png)
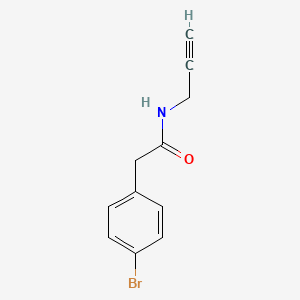


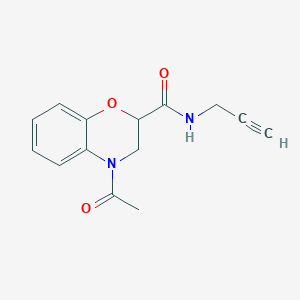

![3-fluoro-4-[(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]benzonitrile](/img/structure/B7457533.png)
![2-[[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methylsulfanyl]-6-methylpyrimidin-4-amine](/img/structure/B7457540.png)
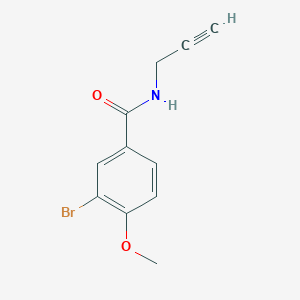
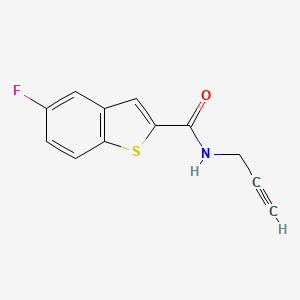
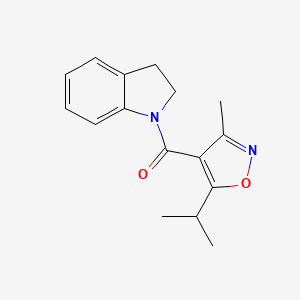
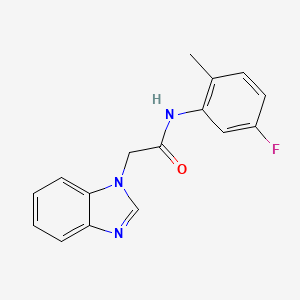
![1-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-N,N-dimethylpyrrolidine-2-carboxamide](/img/structure/B7457568.png)
